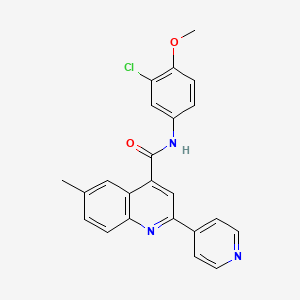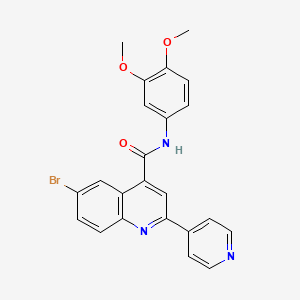![molecular formula C27H25N3O2 B3605360 N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide](/img/structure/B3605360.png)
N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide
Vue d'ensemble
Description
N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide, also known as GW 501516 or Endurobol, is a chemical compound that has gained attention in the scientific community due to its potential benefits in various fields.
Mécanisme D'action
N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. PPARδ is a nuclear receptor that regulates the expression of genes involved in energy metabolism, lipid metabolism, and inflammation. Activation of PPARδ by N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide leads to increased fatty acid oxidation and glucose uptake, resulting in improved energy metabolism and insulin sensitivity.
Biochemical and Physiological Effects
N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide has been shown to have several biochemical and physiological effects in the body. It increases endurance and improves performance by increasing the utilization of fatty acids as an energy source during exercise. It also improves lipid and glucose metabolism, resulting in increased insulin sensitivity and decreased risk of metabolic disorders. Additionally, it has been shown to have anti-inflammatory and anti-tumor properties.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist, making it a useful tool for studying the role of PPARδ in various physiological processes. It is also orally bioavailable and has a long half-life, making it easy to administer and allowing for sustained activation of PPARδ. However, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide. One area of interest is its potential applications in treating metabolic disorders and cardiovascular diseases. Further studies are needed to determine the optimal dosing and duration of treatment, as well as the long-term safety and efficacy of the compound. Another area of interest is its potential anti-tumor properties. More research is needed to elucidate the mechanism of action and determine its potential as a cancer therapeutic. Finally, there is a need for further studies to investigate the off-target effects of N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide and develop more selective PPARδ agonists with fewer off-target effects.
Applications De Recherche Scientifique
N-[3-(acetylamino)phenyl]-2-(4-propylphenyl)-4-quinolinecarboxamide has been extensively studied for its potential applications in various fields. In the field of sports, it has been shown to enhance endurance and improve performance in athletes. In the field of medicine, it has been studied for its potential benefits in treating metabolic disorders, such as obesity and type 2 diabetes, as well as cardiovascular diseases. In the field of cancer research, it has been investigated for its potential anti-tumor properties.
Propriétés
IUPAC Name |
N-(3-acetamidophenyl)-2-(4-propylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25N3O2/c1-3-7-19-12-14-20(15-13-19)26-17-24(23-10-4-5-11-25(23)30-26)27(32)29-22-9-6-8-21(16-22)28-18(2)31/h4-6,8-17H,3,7H2,1-2H3,(H,28,31)(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABQVHSRFUSHLQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC(=C4)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[4-(aminosulfonyl)benzyl]-2-(2-chlorophenyl)-8-methyl-4-quinolinecarboxamide](/img/structure/B3605292.png)
![methyl 2-({[7-chloro-8-methyl-2-(2-pyridinyl)-4-quinolinyl]carbonyl}amino)-4,5-dimethoxybenzoate](/img/structure/B3605293.png)


![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-6-chloro-2-(3-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3605320.png)
![methyl 2-({[6-bromo-2-(3-pyridinyl)-4-quinolinyl]carbonyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B3605327.png)
![N-[3-(acetylamino)phenyl]-6-chloro-2-(2-pyridinyl)-4-quinolinecarboxamide](/img/structure/B3605342.png)
![6-bromo-2-(3-pyridinyl)-4-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B3605349.png)
![ethyl 2-{[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B3605363.png)
![4-tert-butyl-N-[4-({[(2,2-dimethylpropanoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B3605365.png)
![6-bromo-N-(5-methyl-3-isoxazolyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3605371.png)
![N-[4-({[(4-ethylbenzoyl)amino]carbonothioyl}amino)phenyl]-2-thiophenecarboxamide](/img/structure/B3605374.png)